molecular formula C25H27N9O6S B14929047 2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{(E)-[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide

2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{(E)-[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide

Cat. No.: B14929047
M. Wt: 581.6 g/mol
InChI Key: BDIZPJSSKYSWDU-LGJNPRDNSA-N
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Description

2-({5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}ACETOHYDRAZIDE is a complex organic compound that features multiple functional groups, including pyrazole, triazole, and furan rings, as well as nitro and hydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3,5-dimethyl-4-nitro-1H-pyrazole and 2-methyl-4-nitrophenyl-2-furan. These intermediates are then subjected to further reactions, including alkylation, cyclization, and condensation, to form the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under appropriate conditions.

    Reduction: The hydrazide group can participate in reduction reactions to form hydrazines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions on the aromatic rings could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of nitro and hydrazide groups suggests it may have antimicrobial or anticancer activity.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro groups could undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-4-nitro-1H-pyrazole
  • 2-Methyl-4-nitrophenyl-2-furan
  • 1,2,4-Triazole derivatives

Uniqueness

This compound is unique due to its combination of multiple functional groups and heterocyclic rings. This structural complexity may confer unique properties and reactivity compared to simpler analogs.

Properties

Molecular Formula

C25H27N9O6S

Molecular Weight

581.6 g/mol

IUPAC Name

2-[[5-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C25H27N9O6S/c1-5-31-22(10-11-32-17(4)24(34(38)39)16(3)30-32)27-29-25(31)41-14-23(35)28-26-13-19-7-9-21(40-19)20-8-6-18(33(36)37)12-15(20)2/h6-9,12-13H,5,10-11,14H2,1-4H3,(H,28,35)/b26-13+

InChI Key

BDIZPJSSKYSWDU-LGJNPRDNSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])C)CCN4C(=C(C(=N4)C)[N+](=O)[O-])C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])C)CCN4C(=C(C(=N4)C)[N+](=O)[O-])C

Origin of Product

United States

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